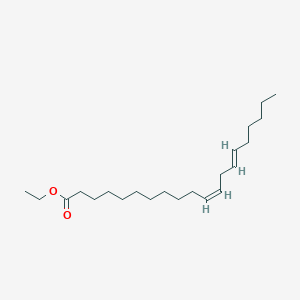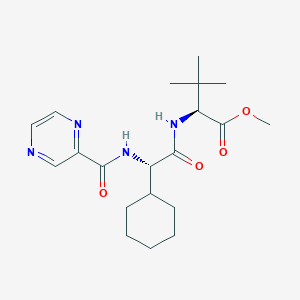![molecular formula C14H26N2O4 B8074880 Carbamic acid, N-[(1S)-1-[(1S)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester](/img/structure/B8074880.png)
Carbamic acid, N-[(1S)-1-[(1S)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-[(1S)-1-[(1S)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester is a fascinating compound featuring both carbamic acid and cyclopropyl structures. Its versatility makes it an intriguing subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves a multi-step reaction sequence, starting with the preparation of intermediate compounds. A common route includes the reaction of cyclopropylamine with an ester, followed by sequential functional group modifications to incorporate the necessary hydroxy, oxo, and carbamate moieties.
Industrial Production Methods: On an industrial scale, the production might involve:
High-pressure reactors to control reaction conditions
Catalysts to accelerate specific steps
Purification processes, including crystallization and chromatography, to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various reactions such as:
Oxidation: Yields oxo compounds, driven by reagents like potassium permanganate.
Reduction: Involves catalysts like palladium on carbon to produce reduced amines.
Substitution: Often takes place under conditions where nucleophiles displace leaving groups.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction or sulfuric acid for esterification play crucial roles.
Major Products Formed: Products vary depending on the type of reaction, but typically include more complex cyclic structures or simpler derivatives, such as amines or hydroxyl compounds.
Applications De Recherche Scientifique
In Chemistry: Used to study reaction mechanisms, particularly nucleophilic substitution and amide bond formation.
In Biology: Investigated for its potential to interact with biological enzymes, influencing metabolic pathways.
In Medicine:
In Industry:
Mécanisme D'action
The compound's effects arise from its ability to interact with molecular targets, such as enzymes or receptors. Its structure allows it to form stable complexes, influencing biochemical pathways by either inhibiting or activating specific proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Carbamic acid derivatives: Similar in functionality but differ in the side chains.
Cyclopropyl amines: Share the cyclopropyl structure but lack the carbamate group.
Uniqueness: What sets this compound apart is the combination of cyclopropyl and carbamate groups, providing distinct reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
tert-butyl N-[(2S,3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-6-10(16-13(19)20-14(2,3)4)11(17)12(18)15-9-7-8-9/h9-11,17H,5-8H2,1-4H3,(H,15,18)(H,16,19)/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFCMHQQTKBKAX-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)NC1CC1)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@@H](C(=O)NC1CC1)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(7E)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate](/img/structure/B8074799.png)
![1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(prop-2-en-1-yl)-11,28-dioxa-4-azatricyclo[22.3.1.0,4,9]octacos-18-ene-2,3,10,16-tetrone hydrate](/img/structure/B8074820.png)
![(3aS,4S,6aR)-N-ethyl-2,3',9'-trioxospiro[3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4,8'-azonane]-2'-carboxamide](/img/structure/B8074823.png)






![acetic acid;methyl 4-[(E)-hydrazinylidenemethyl]benzoate](/img/structure/B8074862.png)
![(1R,9R)-8-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylic acid](/img/structure/B8074863.png)

![(1R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8074875.png)
![2-[(E)-dimethylaminomethylideneamino]propan-2-ylazanium;chloride](/img/structure/B8074896.png)
